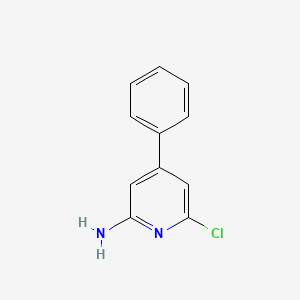

6-Chloro-4-phenylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVDQGZCCYZPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 6 Chloro 4 Phenylpyridin 2 Amine

The fundamental characteristics of 6-Chloro-4-phenylpyridin-2-amine are summarized below, providing a snapshot of its key chemical and physical properties.

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 1211525-26-6 sigmaaldrich.com |

| Molecular Formula | C₁₁H₉ClN₂ sigmaaldrich.com |

| Molecular Weight | 204.66 g/mol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

Derivatization and Functionalization Strategies of 6 Chloro 4 Phenylpyridin 2 Amine

Introduction of Diverse Functional Groups via Nucleophilic and Electrophilic Reactions

The functionalization of the 6-chloro-4-phenylpyridin-2-amine core can be readily achieved through both nucleophilic and electrophilic reactions. The pyridine (B92270) ring, being electron-deficient, is particularly susceptible to nucleophilic attack, especially at the positions ortho and para to the nitrogen atom. This reactivity is further influenced by the presence of the chloro and amino substituents.

Nucleophilic aromatic substitution (NAS) is a common strategy to introduce new functional groups at the 6-position of the pyridine ring, displacing the chloride ion. youtube.com This reaction is analogous to the reaction of acid chlorides with nucleophiles, where the aromatic ring is attacked to form a tetrahedral intermediate, followed by the ejection of the leaving group. youtube.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to generate a diverse array of derivatives. The reaction is often facilitated by heating to overcome the energy barrier of disrupting the aromaticity of the pyridine ring. youtube.com

The amino group at the 2-position can also undergo a range of reactions. It can be acylated, alkylated, or used as a nucleophile in condensation reactions. Furthermore, the amino group can direct electrophilic substitution on the pyridine ring, although the electron-withdrawing nature of the ring nitrogen makes such reactions less favorable than on a corresponding benzene (B151609) ring.

Below is a table summarizing potential nucleophilic substitution reactions on the this compound scaffold.

| Reactant | Reagent/Conditions | Product | Functional Group Introduced |

| This compound | R-NH₂ / Heat | 6-(Alkyl/Aryl)amino-4-phenylpyridin-2-amine | Secondary or Tertiary Amine |

| This compound | R-OH / Base | 6-Alkoxy/Aryloxy-4-phenylpyridin-2-amine | Ether |

| This compound | R-SH / Base | 6-(Alkyl/Aryl)thio-4-phenylpyridin-2-amine | Thioether |

| This compound | KCN / Pd or Ni catalyst | 6-Cyano-4-phenylpyridin-2-amine | Nitrile |

Preparation of Complex Aza-Heterocycles from Pyridin-2-amine Scaffolds

The 2-aminopyridine (B139424) moiety within this compound is a valuable building block for the synthesis of more complex, fused aza-heterocyclic systems. These reactions often involve the participation of the ring nitrogen and the exocyclic amino group in cyclization reactions with bifunctional electrophiles.

One common approach is the construction of fused imidazole (B134444) rings, such as imidazo[1,2-a]pyridines. This can be achieved by reacting the 2-aminopyridine with α-haloketones, where the initial step is the N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration. The presence of the phenyl and chloro substituents on the pyridine ring can influence the reactivity and the properties of the resulting fused heterocycle.

Another strategy involves the reaction with β-dicarbonyl compounds or their equivalents to form fused pyrimidine (B1678525) rings. For instance, reaction with a β-ketoester can lead to the formation of a pyridopyrimidine derivative. The specific reaction conditions and the nature of the substituents will dictate the final structure of the complex aza-heterocycle.

The following table provides examples of cyclization reactions starting from a 2-aminopyridine scaffold.

| Reactant | Reagent | Resulting Heterocycle |

| 2-Aminopyridine derivative | α-Haloketone (e.g., phenacyl bromide) | Imidazo[1,2-a]pyridine |

| 2-Aminopyridine derivative | Diethyl malonate | Pyrido[1,2-a]pyrimidin-4-one |

| 2-Aminopyridine derivative | β-Ketoester (e.g., ethyl acetoacetate) | Substituted Pyrido[1,2-a]pyrimidine |

Polymerization and Grafting Techniques for Pyridine Derivatives

The incorporation of pyridine derivatives into polymeric structures can impart unique properties to the resulting materials, such as thermal stability, conductivity, and the ability to coordinate with metal ions. researchgate.net There are two primary methods for creating such functional polymers: the polymerization of a monomer that already contains the pyridine moiety, or the chemical modification of a pre-existing polymer by grafting the pyridine derivative onto its backbone. mdpi.com

In the context of this compound, it could potentially be converted into a polymerizable monomer. For example, the amino group could be modified with a polymerizable group like an acrylate (B77674) or a styrenic unit. The resulting monomer could then be subjected to polymerization techniques such as free-radical polymerization to yield a polymer with pendant this compound units.

Alternatively, grafting techniques can be employed to attach the pyridine derivative to a polymer backbone. nih.gov This can be achieved through "grafting to," "grafting from," or "grafting through" methods. nih.govmdpi.com For instance, a polymer with reactive sites, such as chloroacetyl groups, could be treated with this compound, where the amino group acts as a nucleophile to form a covalent bond, thus grafting the pyridine derivative onto the polymer chain. This approach allows for the modification of commercially available polymers, introducing the specific functionalities of the pyridine derivative. mdpi.com

The thermal properties of the resulting polymers can be significantly influenced by the grafted pyridine derivative. mdpi.com Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of these modified polymers. researchgate.net

| Polymerization/Grafting Method | Description | Potential Application |

| Monomer Polymerization | The this compound is first converted into a monomer (e.g., by reaction with acryloyl chloride) and then polymerized. | Synthesis of functional polymers for catalysis or metal chelation. |

| "Grafting to" | Pre-synthesized polymer chains with reactive end groups are attached to the this compound. | Surface modification of materials to introduce specific binding sites. |

| "Grafting from" | Initiating sites are created on the this compound molecule from which polymer chains are grown. | Creation of well-defined polymer brushes on pyridine-functionalized surfaces. |

| "Grafting through" | A macromonomer containing the this compound is copolymerized with other monomers. | Preparation of copolymers with tailored properties. |

Biological and Pharmacological Investigations of 6 Chloro 4 Phenylpyridin 2 Amine and Its Derivatives

General Biological Activities of Pyridine (B92270) and Aminopyridine Derivatives

Pyridine and its derivatives are a structurally varied and pharmacologically significant class of compounds that are increasingly important in the development of new drugs. ijsat.org Their distinct electronic characteristics, ease of synthesis, and high level of biological activity enable the specific targeting of crucial molecular pathways implicated in a range of diseases. ijsat.org The nitrogen atom within the pyridine ring is a key feature, contributing to the molecule's ability to form hydrogen bonds, which is often crucial for its interaction with biological targets like DNA and enzymes. irjet.net

Aminopyridines exist in three isomeric forms: 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731). researchgate.net These compounds serve as precursors for the synthesis of a multitude of heterocyclic compounds and are recognized for their own inherent biological activities. nih.gov The diverse pharmacological profiles of aminopyridine derivatives have spurred extensive research into their potential applications in medicine. researchgate.net

Anticancer and Antiproliferative Potency

Pyridine derivatives are a cornerstone in the development of anticancer agents, with numerous approved drugs, such as Sorafenib, Regorafenib, Vismodegib, and Crizotinib, featuring a pyridine core. arabjchem.org These compounds exert their anticancer effects through various mechanisms, including the inhibition of kinases, androgen receptors, tubulin polymerization, topoisomerase enzymes, and human carbonic anhydrase. chemijournal.com The nitrogen atom in the heterocyclic ring of pyridine derivatives can readily bind to DNA through hydrogen bonding, which is a key mechanism for their anticancer and antitumor actions. irjet.net

Recent research has highlighted the potential of various pyridine derivatives in cancer therapy. For instance, pyridine-urea hybrids and fused heterocycles like pyrazolopyridines and thienopyridines have demonstrated significant cytotoxicity against a wide range of cancer cell lines. ijsat.org Mechanistic studies have revealed their effectiveness in inhibiting VEGFR-2-induced angiogenesis and histone deacetylase (HDAC) inhibition. ijsat.org

A series of 2-phenol-4-chlorophenyl-6-aryl pyridines were synthesized and evaluated for their topoisomerase inhibitory activities. Most of these compounds exhibited stronger topoisomerase II inhibitory activity at a concentration of 100μM compared to the standard drug, etoposide. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of an ortho- or para-chlorophenyl group at the 4-position of the central pyridine ring is important for selective topoisomerase II inhibitory activity. nih.gov

| Pyridine Derivative Type | Mechanism of Action | Examples of Cancer Cell Lines Inhibited |

| Pyridine-Urea Hybrids | Inhibition of VEGFR-2 phosphorylation | Breast (MCF-7), Lung (A549), Colon (LoVo), Cervical (HeLa) ijsat.org |

| Fused Heterocycles | HDAC Inhibition | Various cancer cell lines ijsat.org |

| 2-Phenol-4-chlorophenyl-6-aryl pyridines | Topoisomerase II Inhibition | HCT15, T47D, DU145, Hela nih.gov |

| Benzo tandfonline.comacs.orgcyclohepta[1,2-b]pyridine-containing thiourea (B124793) derivatives | Not specified | MCF-7, MDA-MB-231, HT-29 chemijournal.com |

Antimicrobial and Antifungal Efficacy

The rising threat of antimicrobial resistance has spurred the search for novel antimicrobial agents, and pyridine derivatives have emerged as a promising class of compounds. tandfonline.comresearchgate.net A number of pyridine-based compounds have demonstrated significant antibacterial and antifungal properties. nih.govresearchgate.net For example, a series of 2-amino-5-substituted pyridine derivatives were evaluated against phytopathogenic fungi and bacteria, with some compounds showing notable activity. tandfonline.comtandfonline.com

In one study, newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans. researchgate.net Another study on 2-aminopyridine derivatives found that one compound, designated 2c, showed high activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL. nih.govnih.gov

The introduction of different functional groups to the pyridine ring can significantly influence the antimicrobial spectrum and potency. For instance, the replacement of a benzotriazole (B28993) moiety with thiophenol in a series of 2-amino-5-substituted pyridines resulted in the strongest fungicidal and bactericidal activity. researchgate.nettandfonline.com

| Pyridine Derivative | Target Microorganism | Observed Activity |

| 2-amino-5-substituted pyridines | Phytopathogenic fungi and bacteria | Notable fungicidal and bactericidal activity tandfonline.comtandfonline.com |

| Pyridine and thienopyridine derivatives | E. coli, B. mycoides, C. albicans | Good to strong antimicrobial activity researchgate.net |

| Compound 2c (a 2-aminopyridine derivative) | S. aureus, B. subtilis | MIC of 0.039 µg/mL nih.govnih.gov |

| Dodecanoic acid derivatives of aminopyridine | B. subtilis, S. aureus, E. coli, A. niger, C. albicans | Good antibacterial and antifungal activity nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Pyridine derivatives have been investigated for their potential to modulate inflammatory responses. researchgate.net Inflammation is a complex biological process, and dysregulation of inflammatory pathways is implicated in numerous diseases. researchgate.net Certain pyridine-4-one derivatives, which act as iron chelators, have demonstrated various pharmacological effects, including anti-inflammatory and analgesic properties. nih.gov

A study on three new derivatives of 3-hydroxy-pyridine-4-one showed significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The anti-inflammatory effect of these derivatives is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov The presence of a benzyl (B1604629) group substitution on the pyridine ring appeared to enhance the potency of one of the tested compounds. nih.gov

Antiprotozoal Activities, including Neglected Tropical Diseases (NTDs)

Aminopyridine derivatives have shown promise as potential therapeutic agents for neglected tropical diseases (NTDs) caused by protozoan parasites. nih.gov These diseases, such as Chagas disease, African trypanosomiasis, and leishmaniasis, affect millions of people worldwide. The aminopyridine scaffold is considered an interesting starting point for the development of new anti-NTD drugs due to its intrinsic properties and the ease with which it can be incorporated into molecules. nih.gov

Research has focused on developing aminopyridine-based compounds targeting Trypanosoma cruzi, the parasite responsible for Chagas disease, as well as Trypanosoma brucei and Leishmania species. nih.gov For example, a series of quinoline (B57606) derivatives bearing an aminopyridine moiety were synthesized, with one compound containing a 4-aminopyridine group showing a T.b. brucei EC50 of 0.11 μM. nih.gov

Neuropharmacological Applications

Pyridine alkaloids and their derivatives have been shown to possess activity in the central nervous system (CNS). nih.gov The nitrogen atom in the pyridine ring plays a critical role in the pharmacological profile of many drugs that target the CNS. nih.gov

Derivatives of pyridine and aminopyridine have been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govplu.edu These enzymes are key targets in the management of Alzheimer's disease, as their inhibition can lead to an increase in the levels of the neurotransmitter acetylcholine. nih.gov

A study of 2-amino-4,6-dimethylpyridine (B145770) derivatives found that they were moderately active inhibitors of both AChE and BChE. nih.gov Quantitative structure-activity relationship (QSAR) studies revealed that the binding affinity was enhanced by an increase in molecular volume and the replacement of the amide oxygen with sulfur. nih.gov

Another study focused on a new series of pyridine derivatives with a carbamic or amidic function. nih.govplu.edu One carbamate (B1207046) derivative emerged as a potent inhibitor of human AChE with an IC50 value of 0.153 μM, while another was the most potent inhibitor of human BChE with an IC50 of 0.828 μM. nih.govplu.eduresearchgate.net Molecular docking studies suggested that the most potent AChE inhibitor was able to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govplu.edu Furthermore, some of these carbamates were also found to inhibit the self-aggregation of amyloid-beta peptides, another key pathological hallmark of Alzheimer's disease. nih.govplu.edu

| Pyridine Derivative Class | Target Enzyme | Inhibitory Activity (IC50/Ki) |

| 2-amino-4,6-dimethylpyridine derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Moderately active inhibitors nih.gov |

| Pyridine carbamate derivative (compound 8) | Human Acetylcholinesterase (hAChE) | IC50 = 0.153 ± 0.016 μM nih.govplu.eduresearchgate.net |

| Pyridine carbamate derivative (compound 11) | Human Butyrylcholinesterase (hBChE) | IC50 = 0.828 ± 0.067 μM nih.govplu.eduresearchgate.net |

| Pyrimidine (B1678525) derivative (compound 22) | Equine Butyrylcholinesterase (eqBChE) | Ki = 99 ± 71 nM acs.org |

Neuroprotective Effects

Research into compounds with structural similarities to 6-Chloro-4-phenylpyridin-2-amine has revealed potential neuroprotective properties. For instance, studies on piperine, another heterocyclic compound, have demonstrated protective effects on dopaminergic neurons in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease. nih.gov This protection is attributed to antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.gov Piperine treatment was shown to mitigate motor coordination deficits and prevent the loss of tyrosine hydroxylase-positive cells in the substantia nigra. nih.gov Furthermore, it reduced the activation of microglia, lowered the expression of the inflammatory cytokine IL-1β, and maintained the balance of Bcl-2/Bax, an indicator of apoptotic activity. nih.gov

Similarly, sulforaphane (B1684495) has been investigated for its neuroprotective capabilities in a 6-hydroxydopamine (6-OHDA) lesion mouse model of Parkinson's disease. nih.gov Treatment with sulforaphane significantly ameliorated motor coordination deficits and rotations induced by 6-OHDA. nih.gov The neuroprotective effect is linked to its ability to protect against apoptosis by blocking DNA fragmentation and the activation of caspase-3. nih.gov The mechanism may involve the enhancement of glutathione (B108866) levels and the modulation of neuronal survival pathways like ERK1/2. nih.gov While these studies are on different molecules, they highlight the potential for neuroprotective activity within related chemical spaces.

Modulation of Ion Channels, particularly Voltage-Gated Potassium Channels

Voltage-gated potassium (KCNQ or Kv) channels are critical for various physiological processes, including the repolarization of action potentials in neurons, making them significant therapeutic targets. nih.gov The aminopyridine scaffold, central to this compound, is a known modulator of these channels.

Derivatives of 4-aminopyridine (4AP), a base structure for many potassium channel blockers, have been studied extensively. 4AP itself is used clinically to improve nerve conduction by blocking exposed K+ channels in demyelinated axons. researchgate.net Docking studies on the Shaker family of Kv channels have shown that 4-aminopyridine binds within a hydrophobic cavity in the closed pore of the channel. nih.gov

A novel derivative, 3-fluoro-5-methylpyridin-4-amine (B577076) (5Me3F4AP), was developed and characterized as a potent K+ channel blocker. researchgate.net Its activity was compared to its predecessors, 4AP and 3-fluoro-4-aminopyridine (3F4AP). The inhibitory concentration (IC50) values demonstrate its efficacy in blocking potassium channels.

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP) | 79.6 | researchgate.net |

| 4-aminopyridine (4AP) | >1000 (approx. 4-fold less potent than 5Me3F4AP) | researchgate.net |

| 3-fluoro-4-aminopyridine (3F4AP) | Comparable to 5Me3F4AP | researchgate.net |

Toll-like Receptor Agonism

Based on available scientific literature, there is no specific information regarding the activity of this compound or its direct derivatives as agonists for Toll-like receptors (TLRs).

Molecular Targets and Mechanisms of Action

Enzyme Inhibition Studies

The aminopyridine and aminopyrimidine scaffolds have been investigated for their potential as enzyme inhibitors, particularly targeting cholinesterases and cyclooxygenases.

Derivatives of 2-amino-4,6-dimethylpyridine have been identified as moderately active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Quantitative structure-activity relationship (QSAR) studies on these compounds revealed that inhibitory activity was enhanced by increasing the molecule's volume and replacing the amide oxygen with sulfur. nih.gov The combination of anti-inflammatory and cholinesterase-inhibiting properties in a single molecule is considered potentially beneficial for conditions like Alzheimer's disease. nih.gov

In a separate line of research, a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes. nih.gov Many of these compounds showed a strong and selective inhibitory effect against COX-2, an enzyme often implicated in inflammation, with minimal activity against the COX-1 isoform. nih.gov This selectivity is a desirable trait for reducing the side effects associated with non-selective COX inhibitors. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Derivatives of 2-amino-4,6-dimethylpyridine | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Moderately active inhibitors. | nih.gov |

| 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives | Cyclooxygenase-2 (COX-2) | Strong and selective inhibition of COX-2 over COX-1. | nih.gov |

Receptor Binding Affinities

Derivatives containing the 6-chloro-2-aminopyrimidine and related structures have demonstrated significant binding affinities for various receptors, particularly adenosine (B11128) and dopamine (B1211576) receptors.

A series of 4-amino-6-chloro-2-piperazinopyrimidines showed high and selective affinity for alpha 2-adrenoceptors. nih.gov Similarly, 2-amino-6-chloro-4-(N-methylpiperazino)pyrimidines were found to be effective inhibitors of [3H]spiroperidol binding, indicating an affinity for dopamine receptors. nih.gov The most active compound in this series was 2-(benzylamino)-6-chloro-4-(N-methylpiperazino)-5-(methylthio)pyrimidine. nih.gov

Furthermore, derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been developed as potent and highly selective antagonists for the A3 adenosine receptor (A3AR). nih.gov One such derivative, compound 5m (R = n-C3H7, R' = 4-ClC6H4CH2, R'' = CH3), binds to the human A3AR with a high affinity, showing no significant binding to A1, A2A, or A2B adenosine receptors. nih.gov Structure-activity studies on 6-Phenyl-1,4-dihydropyridine derivatives also highlighted their selectivity for human A3 receptors. nih.gov

| Compound Class/Derivative | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 4-amino-6-chloro-2-piperazinopyrimidines | alpha 2-adrenoceptors | High and selective affinity | nih.gov |

| 2-(benzylamino)-6-chloro-4-(N-methylpiperazino)-5-(methylthio)pyrimidine | Dopamine Receptors | Most active in its series | nih.gov |

| Pyrimidine derivative 5m | A3 Adenosine Receptor (human) | 3.5 nM | nih.gov |

| 6-Phenyl-1,4-dihydropyridine derivative 26 | A3 Adenosine Receptor | 58.3 nM | nih.gov |

| 6-Phenyl-1,4-dihydropyridine derivative 28 | A3 Adenosine Receptor | 31.4 nM | nih.gov |

Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization is a key mechanism for many anticancer agents. Research has shown that pyridine derivatives can be effective in this regard. A series of new 3-substituted-2-(4-hydroxyanilino)pyridine derivatives were synthesized and evaluated for their ability to inhibit tubulin assembly. nih.gov Several of these compounds demonstrated remarkable inhibitory activity, with some showing higher potency than the reference agent, colchicine (B1669291). nih.gov

In a different study, novel 1-(3',4',5'-trimethoxybenzoyl)-3,5-diarylpyrazoline derivatives were also found to inhibit tubulin polymerization. nih.gov Compounds 6d and 6e from this series showed good activity with IC50 values of 40 µM and 17 µM, respectively. nih.gov Molecular modeling suggested these compounds interact with the colchicine binding site on β-tubulin. nih.gov

| Compound | Inhibitory Concentration (IC50) | Reference |

|---|---|---|

| Pyrazoline derivative 6e | 17 µM | nih.gov |

| Pyrazoline derivative 6d | 40 µM | nih.gov |

| 3-Substituted-2-(4-hydroxyanilino)pyridine derivative 5d | Remarkable activity (compared to colchicine) | nih.gov |

| 3-Substituted-2-(4-hydroxyanilino)pyridine derivative 8b | Remarkable activity (compared to colchicine) | nih.gov |

| 3-Substituted-2-(4-hydroxyanilino)pyridine derivative 8d | Higher activity than colchicine | nih.gov |

DNA Interaction Studies with Noncanonical Structures (e.g., G-quadruplexes, i-motifs)

The ability of small molecules to interact with and stabilize noncanonical DNA structures, such as G-quadruplexes and i-motifs, represents a promising avenue in anticancer drug development. These structures are often found in the promoter regions of oncogenes and telomeres, playing a crucial role in gene regulation. While direct studies on the interaction of this compound with these structures are not extensively documented, research on structurally related compounds provides valuable insights into the potential of the pyridin-2-amine scaffold in this context.

G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences. Their stabilization by small molecules can lead to the downregulation of oncogenes, such as c-MYC, making them an attractive target for cancer therapy. nih.gov For instance, studies on novel amino-substituted pyridoquinazolinone derivatives, which share a heterocyclic core with pyridin-2-amines, have demonstrated their potential as c-MYC G-quadruplex (G4) ligands. nih.gov NMR and molecular docking experiments have shown that these compounds can interact with the Pu22 G-quadruplex in the c-MYC promoter region, typically forming a complex where the molecule stacks over the G-tetrads at the 3' and 5' ends. nih.gov This interaction has been correlated with moderate to good antiproliferative activity against human cancer cell lines. nih.gov

The general structural features of pyridine derivatives have been analyzed for their antiproliferative effects. The presence and positioning of specific functional groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, have been found to enhance the anticancer activity. nih.gov Conversely, the inclusion of halogen atoms or bulky groups in the structure of pyridine derivatives has sometimes been associated with lower antiproliferative activity. nih.gov

While specific experimental data on this compound is limited in this area, the findings from related heterocyclic compounds suggest that the 4-phenylpyridin-2-amine framework could serve as a viable scaffold for the design of new G-quadruplex and i-motif interacting agents. Further research, including biophysical assays and molecular modeling, is necessary to elucidate the specific interactions and therapeutic potential of this compound and its derivatives with these noncanonical DNA structures.

| Compound Class | Noncanonical DNA Target | Key Findings | Reference |

| Amino-substituted pyridoquinazolinone derivatives | c-MYC G-quadruplex (Pu22) | Interact with and stabilize the G-quadruplex structure, leading to antiproliferative activity. | nih.gov |

| General Pyridine Derivatives | Not specified | Antiproliferative activity is influenced by substituents; halogens may decrease activity. | nih.gov |

Overcoming Multidrug Resistance Mechanisms in Cancer

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell. The development of small molecules that can inhibit these efflux pumps is a key strategy to overcome MDR.

Another example involves a novel verapamil (B1683045) analogue, 1416, which has been shown to inhibit P-gp and potentiate the antitumor activity of vinblastine (B1199706) in multidrug-resistant cell lines and in vivo models. nih.gov Similar to the action of C-4, this compound was found to increase the intracellular concentration of P-gp substrates without altering the expression of the transporter itself. nih.gov

These findings highlight the potential of compounds containing a chloro-phenyl moiety to act as effective P-gp inhibitors and MDR reversal agents. The structural features of this compound, specifically the presence of the 4-phenyl and 6-chloro substituents on the pyridine ring, make it a compelling candidate for further investigation in the context of overcoming multidrug resistance in cancer. Future studies should focus on evaluating its ability to inhibit P-gp and other ABC transporters, as well as its efficacy in sensitizing resistant cancer cells to standard chemotherapeutic drugs.

| Compound | Cell Line | Mechanism of Action | Effect | Reference |

| 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide (C-4) | KBV20C (P-gp expressing) | Reversible inhibition of P-glycoprotein (P-gp) function. | Increased cytotoxicity of paclitaxel (B517696) and vincristine (B1662923); increased intracellular drug accumulation. | nih.gov |

| 1416 (Verapamil analogue) | K562/ADM, KBV (P-gp overexpressing) | Inhibition of P-glycoprotein (P-gp). | Enhanced cytotoxicity of vinblastine; increased intracellular rhodamine 123 accumulation. | nih.gov |

Structure Activity Relationship Sar Studies of 6 Chloro 4 Phenylpyridin 2 Amine Derivatives

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the pyridine (B92270) and phenyl rings can dramatically alter the biological profile of 6-Chloro-4-phenylpyridin-2-amine derivatives.

The spatial arrangement of substituents can significantly impact the molecule's ability to bind to its biological target. For instance, the relative positions of functional groups can lead to steric clashes that hinder optimal interaction. In related heterocyclic compounds, it has been observed that the positioning of bulky substituents can influence the conformation of the molecule, thereby affecting its binding affinity. The planarity between the pyridine and phenyl rings is also a critical factor that can be disrupted by sterically demanding groups at positions ortho to the bond connecting the two rings.

A study on 2-amino-6-chloro-4-(1-phenylethylamino)pyrimidine, which shares a similar aminopyrimidine core, revealed that the chiral nature of the molecule and its hydrogen-bonding patterns are crucial for its supramolecular assembly. researchgate.net This underscores the importance of stereochemistry and the three-dimensional arrangement of atoms in determining biological interactions.

For example, a study on 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives demonstrated that substituents on the phenylamino (B1219803) ring modulate the acidity of the amine's NH group. scielo.br Electron-withdrawing groups, such as a chloro substituent, decrease the electron density on the amine, making it more acidic. scielo.br Conversely, electron-donating groups like methoxy (B1213986) increase the electron density, rendering the amine more basic. scielo.br These electronic modifications can directly impact the strength of hydrogen bonds with biological targets.

In a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives, the presence of the strongly electron-withdrawing methylsulfonyl group was a key feature for their selective inhibition of the COX-2 enzyme. nih.gov This highlights how tuning the electronic properties of substituents can lead to enhanced potency and selectivity.

Table 1: Impact of Substituent Electronic Properties on Related Heterocyclic Compounds

| Compound Class | Substituent | Electronic Effect | Impact on Biological Activity | Reference |

| 2-chloro-3-(phenylamino)-1,4-naphthoquinones | Chloro (on phenyl) | Electron-withdrawing | Increases acidity of NH group | scielo.br |

| 2-chloro-3-(phenylamino)-1,4-naphthoquinones | Methoxy (on phenyl) | Electron-donating | Increases basicity of NH group | scielo.br |

| 4-(phenyl)-6-phenylpyrimidin-2-amines | Methylsulfonyl (on phenyl) | Electron-withdrawing | Key for selective COX-2 inhibition | nih.gov |

| 6-Chloro-3-nitro-4-phenylpyridin-2-amine | Nitro | Electron-withdrawing | Modifies electronic distribution | nih.gov |

The chlorine atom at the 6-position and the primary amine at the 2-position of the parent scaffold are critical functional groups that often participate in key interactions with biological targets. The chlorine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Furthermore, its lipophilic nature can influence the molecule's ability to cross cell membranes.

The primary amine group is a versatile hydrogen bond donor and can also act as a nucleophile in certain enzymatic reactions. Its basicity, which as discussed can be modulated by other substituents, is crucial for forming ionic interactions with acidic residues in a binding pocket. scielo.br In many kinase inhibitors, for example, the aminopyridine or aminopyrimidine motif forms a crucial hydrogen bond hinge-binding interaction with the protein backbone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

QSAR studies aim to establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. For derivatives of this compound, QSAR models can be developed to predict their potency, selectivity, or other relevant biological properties based on various molecular descriptors.

While specific QSAR studies on this compound were not found, the principles can be illustrated by studies on related structures. For instance, a QSAR study on 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine derivatives revealed that the charge on nitrogen atoms and the electron density were significant predictors of toxicity. researchgate.net Such models often employ quantum-chemical descriptors to capture the electronic features of the molecules. researchgate.net

A typical QSAR study would involve the following steps:

Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each molecule.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

The resulting QSAR model could then be used to predict the activity of novel, untested derivatives, thereby prioritizing synthetic efforts towards more promising compounds.

Pharmacophore Development for Enhanced Target Engagement

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. For this compound derivatives, a pharmacophore model would typically include features such as hydrogen bond donors (from the amine group), hydrogen bond acceptors, hydrophobic aromatic regions (the phenyl ring), and potentially a halogen bond donor (the chlorine atom).

In a study on 6-arylquinazolin-4-amines, which are structurally related, ligand-based pharmacophore models were successfully developed. nih.gov These models, combined with 3D-QSAR and molecular docking, provided valuable insights into the structure-activity profile and guided the design of more potent inhibitors. nih.gov

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction |

| Hydrogen Bond Donor | 2-Amine group | Interaction with backbone carbonyls or acidic residues of the target |

| Aromatic Ring | 4-Phenyl group | π-π stacking or hydrophobic interactions |

| Halogen Atom | 6-Chloro group | Halogen bonding with electron-rich atoms |

| Aromatic Ring | Pyridine ring | Aromatic interactions |

By developing a robust pharmacophore model for a specific target, medicinal chemists can virtually screen large compound libraries to identify novel scaffolds or design new derivatives of this compound with an improved likelihood of high-affinity binding.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations, including Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (TDFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Detailed Research Findings: As of the latest literature review, specific DFT studies performed explicitly on 6-Chloro-4-phenylpyridin-2-amine are not widely available in published scientific journals. However, such studies would typically involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. Following optimization, a frequency calculation is usually performed to confirm that the structure is a true energy minimum.

From these foundational calculations, a wealth of information can be derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more likely to be reactive. DFT calculations for related pyridine (B92270) derivatives have been used to successfully predict their geometries and electronic properties. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Detailed Research Findings: There are no specific molecular docking studies featuring this compound as the ligand in the current body of scientific literature. For related heterocyclic compounds, docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. nih.govmdpi.com

This analysis focuses on how the ligand, in this case, this compound, fits into the active site of a target protein. It examines the ligand's conformation (its 3D shape) and its orientation relative to the amino acid residues that form the binding pocket. The goal is to find the most energetically favorable binding pose.

A hypothetical docking study would place this compound into the binding site of a selected protein target. The docking algorithm would then sample numerous possible orientations and conformations, scoring each based on a force field that approximates the binding energy. The top-scoring poses would represent the most likely binding modes.

Once a likely binding mode is identified, the specific non-covalent interactions between the ligand and the protein are analyzed. These interactions are key to the stability of the ligand-protein complex. For this compound, these could include:

Hydrogen Bonds: The amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring is a large, nonpolar group that can form favorable hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine.

Pi-Pi Stacking: The phenyl and pyridine rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The chlorine atom can potentially act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains.

Prediction of Molecular Properties and Reactivity through Computational Methods

Computational methods, especially DFT, can predict a variety of molecular properties and reactivity descriptors. These parameters help in understanding the chemical behavior of the molecule.

Detailed Research Findings: While specific computational predictions for this compound are not documented in the literature, a typical analysis would yield the properties listed in the table below. These "global reactivity descriptors" are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

Table 1: Predicted Molecular Properties and Reactivity Descriptors

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | A higher HOMO energy would suggest a greater tendency to donate electrons in a reaction. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | A lower LUMO energy would indicate a higher propensity to accept electrons. |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies (ΔE = ELUMO – EHOMO). | A smaller energy gap implies higher reactivity and lower kinetic stability. |

| Ionization Potential (I) | The energy required to remove an electron (I ≈ -EHOMO). | Indicates the ease with which the molecule can be oxidized. |

| Electron Affinity (A) | The energy released when an electron is added (A ≈ -ELUMO). | Indicates the ease with which the molecule can be reduced. |

| Electronegativity (χ) | The ability of a molecule to attract electrons (χ = (I + A) / 2). | A higher value suggests a greater ability to attract electrons. |

| Chemical Hardness (η) | Resistance to change in electron distribution (η = (I - A) / 2). | A larger value indicates greater stability and lower reactivity. |

| Softness (S) | The reciprocal of hardness (S = 1 / η). | A higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η). | Quantifies the molecule's ability to act as an electrophile. |

Note: The values for these properties would need to be calculated using quantum chemical software.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting and understanding how a molecule will interact with other molecules, particularly in biological systems.

Detailed Research Findings: An MEP map for this compound has not been published. However, a theoretical MEP map can be readily generated from the results of a DFT calculation. sci-hub.se The map uses a color scale to indicate different regions of electrostatic potential:

Red: Regions of most negative electrostatic potential, which are susceptible to electrophilic attack. For this molecule, these would likely be concentrated around the nitrogen atom of the pyridine ring and the chlorine atom due to their high electronegativity.

Blue: Regions of most positive electrostatic potential, which are susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms, particularly those of the amine group.

Green/Yellow: Regions of neutral or near-zero potential, often corresponding to the nonpolar carbon framework of the phenyl ring.

The MEP map provides a clear picture of the charge distribution and is used to predict sites for hydrogen bonding and other electrostatic interactions, corroborating the analysis from molecular docking studies.

X-ray Crystallography for Supramolecular Structure Elucidation

For instance, studies on substituted pyridazinones reveal how molecules pack in the solid state. researchgate.netnih.govnih.gov In one case, 5-chloro-7-azaindole-3-carbaldehyde, the molecule was found to crystallize in the monoclinic system with the space group P2₁/c. mdpi.com The crystal lattice is held together by strong N-H···N hydrogen bonds, forming dimers. mdpi.com These dimers are further organized into a larger supramolecular assembly through other intermolecular interactions. mdpi.com This type of analysis provides a foundational understanding of the solid-state structure, which influences material properties like solubility and melting point.

Table 1: Illustrative Crystallographic Data for a Related Heterocyclic Compound (5-Chloro-7-azaindole-3-carbaldehyde). mdpi.com

| Parameter | Value |

| Chemical Formula | C₈H₅ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.82810(12) |

| b (Å) | 12.7330(3) |

| c (Å) | 15.9167(5) |

| β (°) | 94.539(3) |

| Z | 4 |

This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal. It maps the regions of close contact between adjacent molecules, providing a detailed picture of the forces governing the crystal packing.

Table 2: Illustrative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Pyridazinone Derivative. nih.govnih.gov

| Interaction Type | Contribution (%) in C₁₉H₁₄Cl₂N₂O nih.gov | Contribution (%) in C₁₇H₁₂Cl₂N₂O nih.gov |

| H···H | 37.9% | 31.4% |

| C···H/H···C | 18.7% | 19.0% |

| Cl···H/H···Cl | 16.4% | 19.9% |

| O···H/H···O | - | 9.3% |

| N···H/H···N | - | 6.7% |

| Cl···C/C···Cl | 6.7% | 6.1% |

| C···C | - | 3.7% |

This table shows data for related compounds to demonstrate the quantitative insights gained from Hirshfeld surface analysis.

Circular Dichroism for Chiral Recognition and Biomolecular Interactions

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their interactions. It measures the differential absorption of left- and right-circularly polarized light. Although this compound is itself achiral, it could be functionalized to create chiral derivatives or studied for its interaction with chiral biomolecules like proteins or DNA.

The principle of chiral recognition involves a chiral host molecule selectively binding to one enantiomer of a chiral guest. mdpi.com This selective interaction, often driven by a combination of forces such as hydrogen bonding, coordination, and steric effects, leads to a measurable change in the CD spectrum. mdpi.com For example, chiral porphyrin-based hosts show distinct changes in their CD spectra upon binding to enantiomers of amino acids or dipeptides. mdpi.com If a chiral derivative of this compound were to interact with a biological target, CD spectroscopy could be used to determine binding affinity and specificity, providing crucial information for applications in medicinal chemistry.

Thermal Analysis Techniques for Material Stability (e.g., Thermogravimetric Analysis of Polymers)

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability of materials. researchgate.netresearchgate.net TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This is particularly relevant for assessing the stability of polymers that might incorporate this compound as a monomer or additive.

A typical TGA curve shows the temperatures at which degradation occurs, indicated by mass loss. researchgate.net The onset temperature of decomposition is a key indicator of the material's thermal stability. The analysis can be performed in an inert atmosphere (like nitrogen) to study decomposition or in an oxidative atmosphere (like air) to study thermo-oxidative degradation. researchgate.net For a polymer containing the this compound moiety, TGA would reveal the upper temperature limit for its application and provide insights into its degradation mechanism. researchgate.net

Table 3: Illustrative Data from a Hypothetical TGA Experiment.

| Parameter | Value (in Nitrogen) | Value (in Air) |

| Onset of Decomposition (T_onset) | 350 °C | 330 °C |

| Temperature of Max Decomposition Rate | 375 °C | 360 °C |

| Residual Mass at 600 °C | 15% | 2% |

This table is a hypothetical representation of TGA data to illustrate the parameters used to assess thermal stability.

Chromatographic Methods for Polymer Molecular Weight Determination (e.g., Gel Permeation Chromatography)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers. ufl.edulibretexts.org The method separates molecules based on their size in solution; larger molecules elute from the chromatography column faster than smaller molecules. ufl.edu

If this compound were used to synthesize a polymer, GPC would be a critical tool for characterizing the resulting material. The technique provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ or PDI), which is the ratio of Mw to Mn. ufl.edu These parameters are fundamental as they directly influence the mechanical and bulk properties of the polymer. The choice of mobile phase and column type depends on the polymer's solubility and characteristics. ufl.edu

Table 4: Illustrative Polymer Characterization Data from GPC.

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (Đ = Mw/Mn) |

| Polymer Batch A | 45,000 | 95,000 | 2.11 |

| Polymer Batch B | 48,000 | 75,000 | 1.56 |

| Polymer Batch C | 52,000 | 110,000 | 2.12 |

This table provides an example of typical data obtained from GPC analysis of polymer samples.

Advanced Spectroscopic and Spectrometric Techniques for Complex Structural Features and Coordination Chemistry

Beyond basic characterization, advanced spectroscopic and spectrometric methods are employed to probe complex structural details and coordination behavior. Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and electronic absorption spectroscopy provide deep insights. researchgate.net

The nitrogen atoms and the aromatic system of this compound make it a potential ligand for coordinating with metal ions. Electronic absorption spectroscopy (UV-Vis) can be used to study the electronic transitions within the resulting metal complexes, which are often classified as d-d transitions or charge-transfer bands. researchgate.net High-resolution mass spectrometry would confirm the exact mass and composition of such coordination compounds, while techniques like ¹H, ¹³C, and ¹⁵N NMR spectroscopy would elucidate the precise structure of the complex in solution, identifying the coordination sites and mapping changes in the electronic environment upon metal binding.

Conclusion

Established Synthetic Routes for this compound

Nucleophilic Substitution Approaches for Phenyl Group Introduction

One fundamental strategy for forming the C-4 phenyl bond on the pyridine ring is through nucleophilic substitution. In contrast to benzene (B151609), the pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orgquimicaorganica.org This is because the electronegative nitrogen atom can effectively stabilize the negative charge in the reaction intermediate. wikipedia.org

In this approach, a pyridine derivative with a suitable leaving group (e.g., a halogen) at the 4-position is reacted with a phenyl nucleophile. Common phenylating agents include organometallic compounds such as phenyllithium (B1222949) or phenyl Grignard reagents (PhMgBr). researchgate.net For instance, the reaction of a 4-halopyridine with phenyllithium can yield a 4-phenylpyridine (B135609). wikipedia.orgresearchgate.net The reaction of Grignard reagents with pyridine N-oxides is another established method for introducing substituents at the 2-position. organic-chemistry.org

The general mechanism is an addition-elimination process where the phenyl nucleophile first adds to the pyridine ring, temporarily breaking aromaticity, followed by the elimination of the leaving group to restore the aromatic system. quimicaorganica.org

Direct Halogenation of Phenylpyridin-2-amines

Direct halogenation of a pre-formed 4-phenylpyridin-2-amine precursor is another potential synthetic route. However, this method presents significant challenges. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the ring's electron-deficient nature, which deactivates it towards electrophiles. wikipedia.orgnih.govnih.gov Such reactions, when they do occur, typically require harsh conditions like high temperatures and the use of strong Brønsted or Lewis acids, and they often yield a mixture of regioisomers. nih.govchemrxiv.org

The regiochemical outcome of the halogenation is governed by the directing effects of the substituents already present. The amino group (-NH₂) is a powerful activating, ortho-, para- directing group, while the phenyl group is weakly activating and also ortho-, para- directing. In 4-phenylpyridin-2-amine, the positions ortho to the strongly activating amino group are C-3 and C-5. Therefore, direct chlorination would likely be directed to these positions rather than the desired C-6 position.

Modern synthetic methods have been developed to overcome these regioselectivity issues. One innovative strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective 3-selective halogenation of pyridines. nih.govchemrxiv.org Another approach for achieving 4-selective halogenation utilizes designed phosphine (B1218219) reagents that are installed as phosphonium (B103445) salts and subsequently displaced by a halide nucleophile. nih.gov These advanced methods highlight the complexities of controlling regiochemistry in direct pyridine halogenation.

Amination of Chloropyridines

The introduction of the amino group at the C-2 position is commonly achieved through the amination of a corresponding chloropyridine. Nucleophilic aromatic substitution (SNAr) is a highly effective method for this transformation, especially when the chlorine atom is located at the electron-poor 2- or 4-positions of the pyridine ring. quimicaorganica.orgresearchgate.net

A plausible synthetic sequence for the target molecule could involve starting with a 2,6-dichloro-4-phenylpyridine (B32294) intermediate. The chlorine atom at the C-2 position is activated towards nucleophilic attack by the ring nitrogen. Reaction with an amino source, such as ammonia (B1221849) or a protected amine, would lead to the selective displacement of one of the chlorine atoms to form the 2-amino product. The reactivity order for leaving groups in such SNAr reactions on halopyridines is typically F > Cl > Br > I, which is inverse to their leaving group ability in SN2 reactions, indicating that the rate-determining step is often the initial nucleophilic attack. sci-hub.se

Advanced Synthetic Protocols for Pyridine and Aminopyridine Derivatives

Beyond the classical methods, the synthesis of complex aminopyridine derivatives has been significantly advanced by the advent of transition metal-catalyzed cross-coupling reactions. These modern protocols offer greater efficiency, milder reaction conditions, and broader substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions in Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds in modern organic synthesis. acs.orgnih.govmit.edu These methods provide a powerful alternative to traditional SNAr reactions, particularly for less reactive substrates or when functional group tolerance is critical. acsgcipr.org

The Buchwald-Hartwig amination is a premier example of palladium-catalyzed C-N bond formation. wikipedia.org This reaction enables the coupling of aryl halides or triflates with a wide variety of amines, including primary and secondary amines, and even ammonia equivalents. wikipedia.orgsci-hub.senih.gov Its development has revolutionized the synthesis of aryl amines, including complex aminopyridines. acsgcipr.orgwikipedia.org

The reaction typically involves a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand, and a base. The choice of ligand is critical to the success of the reaction, and several "generations" of sterically hindered and electron-rich phosphine ligands have been developed to improve catalytic activity and expand the reaction's scope. wikipedia.orgsci-hub.se The use of bidentate phosphine ligands like BINAP and DPPF was a key development that allowed for the efficient coupling of primary amines. wikipedia.org This methodology is highly effective for the amination of chloropyridines, providing excellent yields where traditional methods might fail. sci-hub.se

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired aminopyridine product and regenerate the palladium(0) catalyst.

Table 1: Key Components of a Typical Buchwald-Hartwig Amination Reaction

| Component | Example(s) | Role |

| Aryl Halide | 2-Chloropyridines, 2-Bromopyridines | Electrophilic coupling partner |

| Amine | Primary amines, Secondary amines, Ammonia equivalents | Nucleophilic coupling partner |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |

| Ligand | BINAP, DPPF, Josiphos, XPhos | Stabilizes the Pd center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine nucleophile |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

Suzuki-Miyaura Coupling for Phenyl Group Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the creation of biaryl systems. libretexts.org This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.org For the synthesis of 4-phenylpyridine derivatives, this reaction is instrumental in introducing the phenyl group onto the pyridine core.

A general strategy involves the coupling of a halogenated pyridine, such as a dichlorinated aminopyridine, with phenylboronic acid. The reaction is catalyzed by a palladium complex, often with specialized phosphine ligands to enhance catalytic activity and stability. libretexts.org While the coupling of 2-pyridyl nucleophiles can be challenging due to the potential for catalyst inhibition by the nitrogen lone pair and the slow rate of transmetallation with electron-deficient heteroaryl boron compounds, effective methods have been developed. nih.gov For instance, catalyst systems based on Pd₂(dba)₃ and specific phosphite (B83602) or phosphine oxide ligands have proven effective for coupling 2-pyridyl boron derivatives with aryl halides. nih.gov

Research has demonstrated the successful Suzuki-Miyaura coupling of 6-chloropurine (B14466) derivatives with substituted phenylboronic acids to yield 6-phenylpurine compounds, highlighting the reaction's applicability to halogenated nitrogen heterocycles. nih.gov Similarly, 6-aryl-2,4-diaminopyrimidines and triazines have been synthesized in high yields from their 6-chloro precursors using this method. researchgate.net A plausible route to the target compound could therefore involve the selective coupling of a substrate like 2-amino-4,6-dichloropyridine (B46313) with phenylboronic acid, where the palladium catalyst selectively activates the C4-Cl bond over the C6-Cl bond under controlled conditions.

Table 1: Examples of Suzuki-Miyaura Coupling for Heteroaryl Compounds

| Aryl Halide | Boron Reagent | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | 74% | nih.gov |

| 2-Chloro-p-xylene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | 70% | nih.gov |

| 6-chloro-2,4-diaminopyrimidine | Aryl boronic acid | Pd(PPh₃)₄ | High | researchgate.net |

| Protected 6-chloropurine | Phenylboronic acid | Not Specified | Good | nih.gov |

Nickel-Catalyzed Cross-Electrophile Coupling of Chloropyridines

As an alternative to traditional cross-coupling methods that rely on pre-formed organometallic reagents, nickel-catalyzed cross-electrophile coupling has emerged as a powerful strategy. wisc.edu This approach directly couples two different electrophiles, such as a chloropyridine and an alkyl or aryl bromide, in the presence of a nickel catalyst and a stoichiometric reductant (e.g., manganese or zinc metal). nih.govnih.gov This method avoids the preparation of often sensitive organometallic nucleophiles, enhancing functional group tolerance. thieme-connect.com

For the synthesis of 2-alkylated pyridines, conditions have been developed using a nickel(II) bromide-bathophenanthroline complex that effectively couples 2-chloropyridines with various alkyl bromides. nih.govnih.govthieme-connect.com The reaction is typically conducted at a high concentration in a solvent like N,N-dimethylformamide (DMF). nih.govthieme-connect.com While initial reports for pyridine alkylation showed modest yields, newer catalyst systems have improved the efficiency and scope. thieme-connect.com

This methodology has been extended to the cross-coupling of heteroaryl chlorides with aryl bromides. wisc.edu Two distinct sets of reaction conditions have been identified to accommodate a wide variety of substrates. wisc.edu For instance, one set of conditions is particularly effective for coupling 2-chloropyridines with aryl bromides, which would be directly applicable to forming the C4-phenyl bond in the target molecule by coupling a dichloropyridine with a phenyl halide. wisc.edu The development of bisphosphine/nickel catalyst systems has also enabled the C-O cross-coupling of phenols with chloropyridines, further demonstrating the versatility of nickel catalysis in modifying pyridine scaffolds. acs.org

Table 2: Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines

| Chloropyridine Substrate | Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | Alkyl Bromides | NiBr₂·3H₂O / Bathophenanthroline | Promising | nih.govnih.gov |

| 2-Chloropyridines | Aryl Bromides | Ni-based system | 70 ± 12% (avg.) | wisc.edu |

| 2-Chloro-6-methylpyridine | Alkyl Halide | Not Specified | 26% | thieme-connect.com |

Green Chemistry Approaches in Pyridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyridines to reduce environmental impact, cost, and waste. nih.gov These approaches include the use of microwave assistance, multicomponent reactions, and environmentally benign solvents. nih.govresearchgate.net

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. youtube.com This "in-core" heating leads to a rapid increase in temperature, dramatically reducing reaction times from hours to minutes and often improving product yields. youtube.comnih.gov

MAOS has been successfully employed in various pyridine syntheses. For example, an efficient one-pot, four-component reaction to produce substituted 3-cyanopyridines was achieved in 2-7 minutes with excellent yields (82-94%) under microwave irradiation, compared to 6-9 hours using conventional heating. nih.govacs.org This technique has also been applied to Suzuki-Miyaura couplings and Pictet-Spengler reactions for synthesizing 6-arylphenanthridines, demonstrating its compatibility with metal-catalyzed processes. rsc.org The introduction of aminomethylene substituents into 2-pyridone frameworks has also been shown to be superior under microwave conditions compared to traditional heating. nih.gov

Numerous MCRs have been developed for the synthesis of functionalized pyridines. A facile one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base can produce highly substituted pyridines, forming four new bonds in a single operation. rsc.orgrsc.org Modified Bohlmann-Rahtz reactions, involving the three-component condensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone, also provide polysubstituted pyridines with excellent regiocontrol. core.ac.uk These MCRs represent a powerful and convergent approach for rapidly building the substituted pyridine core. nih.gov

A key principle of green chemistry is the reduction or elimination of hazardous organic solvents. biosynce.com Pyridine synthesis has benefited from the exploration of greener alternatives, such as water or ionic liquids, and solvent-free (neat) reaction conditions. nih.govbiosynce.com

Solvent-free reactions, often coupled with microwave irradiation, can lead to high-yield syntheses with minimal waste. mdpi.com For example, the synthesis of pyridine-2-yl substituted ureas has been achieved in good to high yields via a solvent- and halide-free C-H functionalization of pyridine N-oxides with dialkylcyanamides. rsc.org Similarly, a one-pot MCR for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives has been developed under solvent-free conditions. nih.gov Using basic ionic liquids or recyclable nanocatalysts like hydrotalcite-lanthanum can also facilitate pyridine synthesis while simplifying catalyst recovery and reuse. rsc.orgtandfonline.com

Synthesis of 2-Aminopyridines from Pyridine N-Oxides

The introduction of an amino group at the C2 position of a pyridine ring is a crucial transformation for accessing a wide range of important intermediates. A versatile and increasingly popular method involves the use of pyridine N-oxides as starting materials. thieme-connect.com Activating the N-oxide oxygen atom facilitates nucleophilic attack at the C2 position.

Several methods have been developed for this transformation. One practical approach involves the reaction of pyridine N-oxides with activated isocyanides, followed by a mild hydrolysis step, to afford 2-aminopyridines in good yields. nih.govnih.gov This method is notable for its tolerance of various functional groups, including electron-withdrawing substituents. nih.gov

Another general and regioselective method proceeds through the formation of an intermediate N-(2-pyridyl)pyridinium salt. thieme-connect.comthieme-connect.comresearchgate.net The pyridine N-oxide is first activated (e.g., with trifluoroacetic anhydride) and then reacts with pyridine itself to form the pyridinium (B92312) salt. Subsequent cleavage of this salt, often with a nucleophile like hydrazine, furnishes the desired 2-aminopyridine (B139424). thieme-connect.comthieme-connect.com This scalable method uses inexpensive reagents and is compatible with a broad range of functional groups. thieme-connect.comthieme-connect.comresearchgate.net

Derivatization from Functionalized Pyridine Dicarbonitrile Precursors

A key strategy for synthesizing substituted aminopyridines involves the use of highly functionalized pyridine dicarbonitrile precursors. The compound 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile (B1608820) serves as a critical starting material. joseroda.com This precursor is well-functionalized for further synthetic transformations, presumably through aromatic nucleophilic substitution to introduce new substituents at the C6 position, followed by modifications of the other functional groups. joseroda.com

The synthesis of these dicarbonitrile precursors can be achieved through multi-component reactions. For instance, a variety of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives have been synthesized via one-pot multicomponent condensation reactions of aromatic aldehydes, malononitrile, and various primary amines. researchgate.net Specifically, the synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles has been reviewed, highlighting pseudo-four-component reactions of malononitrile, thiols, and aldehydes. researchgate.net

Once the 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile precursor is obtained, subsequent derivatization is required to arrive at this compound. This would involve the removal of the two nitrile groups at the 3 and 5 positions. A general method for this transformation is the reductive decyanation reaction. nih.gov This process allows the advantageous electron-withdrawing properties of the nitrile group to be utilized during the synthesis of the pyridine ring before it is removed. nih.gov Various methods for reductive decyanation exist, including those using alkali metals, tributyltin hydride, or other reducing agents under specific conditions. nih.gov Another potential route is the hydrolysis of the nitrile groups to carboxylic acids followed by decarboxylation, although this can be a challenging transformation. google.com

A study describes the synthesis of a series of 6-substituted-2-aminopyridine-3,5-dicarbonitriles starting from 2-amino-6-chloropyridine-3,5-dicarbonitrile (B1296360) (with no phenyl group at C4) and 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile. joseroda.com The chloro group at the 6-position is substituted by various amines, and the amino group at the 2-position can be subsequently converted to a chloro group. joseroda.com

Table 1: Synthesis of Substituted 2-Aminopyridine-3,5-dicarbonitriles

| Precursor | Reagents | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehyde, Malononitrile, Primary Amines | One-pot condensation | 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | researchgate.net |

| Malononitrile, Thiols, Aldehydes | Pseudo-four-component reaction | 2-Amino-6-sulfanylpyridine-3,5-dicarbonitriles | researchgate.net |

| 2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile | Various amines (e.g., pyrrolidine, piperidine) | 2-Amino-6-(substituted)-4-phenylpyridine-3,5-dicarbonitriles | joseroda.com |

Hantzsch Reaction for Pyridine-Grafted Copolymers

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides a versatile method for creating substituted dihydropyridines, which can then be oxidized to form the corresponding pyridine ring. organic-chemistry.orgchemtube3d.comwikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgfiveable.me The driving force for the final oxidation step is the formation of the stable aromatic pyridine ring. wikipedia.org

While not directly reported for the synthesis of this compound, the Hantzsch reaction is highly relevant for the synthesis of related structures, particularly pyridine-containing polymers. By choosing appropriately functionalized starting materials, the Hantzsch synthesis can be used to prepare pyridine derivatives that can act as monomers for polymerization. These monomers can then be used to create pyridine-grafted copolymers with specific properties. The versatility of the Hantzsch synthesis allows for the introduction of various functional groups onto the pyridine ring, which can then be used for grafting onto a polymer backbone. benthamscience.com This methodology is significant in materials science for developing new polymers with tailored optical, thermal, or biological properties. benthamscience.com

Table 2: Components of the Hantzsch Pyridine Synthesis

| Component | Role in Synthesis | Example |

|---|---|---|

| Aldehyde | Provides the C4 carbon of the pyridine ring | Formaldehyde, Benzaldehyde |

| β-Ketoester (2 equiv.) | Provides the C2, C3, C5, and C6 carbons | Ethyl acetoacetate |

| Nitrogen Donor | Provides the nitrogen atom of the pyridine ring | Ammonia, Ammonium acetate |

Condensation Reactions for Pyridine-2,6-dicarboxamide Derivatives

Pyridine-2,6-dicarboxamide derivatives are an important class of compounds, often synthesized through condensation reactions. A common method involves the reaction of pyridine-2,6-dicarbonyl dichloride with appropriate amines. mdpi.comnih.gov This reaction typically proceeds by adding the amine to a cooled solution of the acid chloride in a suitable solvent like dichloromethane, often in the presence of a base such as triethylamine (B128534) to neutralize the HCl formed during the reaction. mdpi.comnih.gov

These symmetrical pyridine-2,6-dicarboxamides are of interest in supramolecular and coordination chemistry. mdpi.comnih.gov The synthesis can be adapted to produce a wide variety of derivatives by changing the amine component. For example, reactions with L-alanine or 2-methylalanine methyl esters yield chiral dicarboxamide derivatives. nih.gov These can be further elaborated, for instance, through hydrazinolysis of the ester groups to form dihydrazides, which can then be condensed with aldehydes to form Schiff bases. nih.gov

Reaction Mechanism Elucidation in Synthesis

Understanding the mechanisms of the reactions used to synthesize these pyridine derivatives is crucial for optimizing reaction conditions and predicting outcomes.

Detailed Mechanisms of Nucleophilic Aromatic Substitution in Halopyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halopyridines. This reaction does not proceed via an SN2 mechanism due to the steric hindrance of the aromatic ring. byjus.com Instead, it typically follows a two-step addition-elimination pathway, analogous to the reaction of nucleophiles with acid chlorides. byjus.comyoutube.com

The mechanism begins with the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex. nih.govstackexchange.com This step involves the disruption of the ring's aromaticity and is often the rate-determining step. stackexchange.com The presence of electron-withdrawing groups on the ring can stabilize this intermediate and thus increase the reaction rate. byjus.com For pyridines, the ring nitrogen itself acts as an electron-withdrawing group, making the ring more susceptible to nucleophilic attack than benzene.

The attack of the nucleophile is highly regioselective, favoring the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.com This is because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom when the attack occurs at these positions, providing significant resonance stabilization. stackexchange.com Attack at the 3-position does not allow for this stabilization. stackexchange.com In the final step, the leaving group (halide ion) is eliminated, and the aromaticity of the pyridine ring is restored. youtube.com

Mechanistic Investigations of Catalytic Coupling Reactions, including Radical Pathways